4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro- 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro-
Brand Name: Vulcanchem
CAS No.: 644973-64-8
VCID: VC16883406
InChI: InChI=1S/C15H11BrO2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-8,15H,9H2
SMILES:
Molecular Formula: C15H11BrO2
Molecular Weight: 303.15 g/mol

4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro-

CAS No.: 644973-64-8

Cat. No.: VC16883406

Molecular Formula: C15H11BrO2

Molecular Weight: 303.15 g/mol

* For research use only. Not for human or veterinary use.

4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro- - 644973-64-8

Specification

CAS No. 644973-64-8
Molecular Formula C15H11BrO2
Molecular Weight 303.15 g/mol
IUPAC Name 2-(2-bromophenyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C15H11BrO2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-8,15H,9H2
Standard InChI Key XBJCSFWSBKCPOL-UHFFFAOYSA-N
Canonical SMILES C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzopyranone core, where the pyran ring is partially saturated at the 2,3-positions. The 2-bromophenyl group is attached at the 2-position of the dihydropyran ring, introducing steric and electronic effects that influence reactivity. The bromine atom enhances the compound's lipophilicity, potentially improving membrane permeability in biological systems.

Key Physicochemical Data

PropertyValue
Molecular FormulaC15H11BrO2\text{C}_{15}\text{H}_{11}\text{BrO}_2
Molecular Weight303.15 g/mol
IUPAC Name2-(2-Bromophenyl)-2,3-dihydrochromen-4-one
Canonical SMILESC1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3Br

The structural similarity to 4H-1-benzopyran-4-one (CAS: 491-37-2) , a well-characterized compound, provides a basis for inferring properties such as solubility and stability. For instance, the parent benzopyranone exhibits moderate polarity due to its ketone group, suggesting that the brominated derivative may display altered solubility profiles in organic solvents.

Synthesis and Modification

Synthetic Pathways

While explicit details for synthesizing 2-(2-bromophenyl)-2,3-dihydro-4H-1-benzopyran-4-one are scarce, general strategies for benzopyranone derivatives involve cyclocondensation reactions. A plausible route includes:

  • Friedel-Crafts Acylation: Reacting a bromophenyl-substituted precursor with a cyclic ketone under acidic conditions to form the benzopyran skeleton.

  • Halogenation: Introducing bromine via electrophilic aromatic substitution or metal-catalyzed coupling reactions.

Industrial Considerations

Large-scale production likely employs continuous flow reactors to optimize yield and purity. Automated systems ensure precise control over reaction parameters, critical for maintaining batch consistency .

Industrial and Research Applications

Chemical Intermediate

The compound serves as a precursor in synthesizing complex molecules, including fluorescent dyes and pharmaceutical candidates. Its bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura).

Material Science

Benzopyran derivatives are explored as organic semiconductors due to their conjugated π-systems. Bromination may tune electronic properties for optoelectronic applications .

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